molecular formula C10H15NO3 B108169 tert-butyl N-(furan-2-ylmethyl)carbamate CAS No. 178918-29-1

tert-butyl N-(furan-2-ylmethyl)carbamate

Cat. No. B108169
M. Wt: 197.23 g/mol
InChI Key: RRUDWSJNJRPUAG-UHFFFAOYSA-N
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Description

The compound tert-butyl N-(furan-2-ylmethyl)carbamate is a chemical entity that is part of a broader class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound is N-protected, which is a common strategy in organic synthesis to protect the amine functionality from unwanted reactions.

Synthesis Analysis

The synthesis of tert-butyl N-(furan-2-ylmethyl)carbamate is not directly described in the provided papers. However, tert-butyl N-hydroxycarbamate, a related compound, has been synthesized from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . This method could potentially be adapted for the synthesis of tert-butyl N-(furan-2-ylmethyl)carbamate by using a furan-2-ylmethyl aldehyde as the starting material.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a similar compound, tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, have been investigated using Hartree-Fock (HF) and density functional theory (DFT) calculations . These computational methods could be applied to tert-butyl N-(furan-2-ylmethyl)carbamate to predict its molecular structure and properties. The optimized bond lengths and angles obtained from these methods can be compared with experimental values to validate the computational model.

Chemical Reactions Analysis

Carbamates, including tert-butyl N-(furan-2-ylmethyl)carbamate, can participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally related to tert-butyl N-(furan-2-ylmethyl)carbamate, have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . This indicates that tert-butyl N-(furan-2-ylmethyl)carbamate could potentially be used as a building block in organic synthesis, particularly in reactions where the protection of the amine group is advantageous.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(furan-2-ylmethyl)carbamate can be inferred from related compounds. For example, the vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were studied using HF and DFT calculations, and optimal uniform scaling factors were determined for the vibrational frequencies . These properties are important for understanding the behavior of the compound under different conditions and can be used to predict its reactivity and stability.

Scientific Research Applications

Chemical Synthesis and Reactions

Tert-butyl N-(furan-2-ylmethyl)carbamate plays a significant role in chemical synthesis. It is used in the preparation and Diels–Alder reaction of a 2‐Amido substituted furan. This involves complex chemical reactions and rearrangements, showcasing its versatility in organic chemistry (Padwa, Brodney, & Lynch, 2003). Additionally, it serves as a key component in the synthesis of saccharin-based antagonists for the interferon signaling pathway, demonstrating its potential in medicinal chemistry (Csakai et al., 2014).

Lithiation and Alkylation Processes

In the context of lithiation, tert-butyl N-(furan-2-ylmethyl)carbamate is used for the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives. This process is critical for the development of various pharmaceuticals and chemical intermediates (Smith et al., 2013).

Crystal Structure Analysis

The compound also finds application in crystallography. Studies on its crystal structures, such as in chlorodiacetylene and iododiacetylene derivatives, provide insights into hydrogen and halogen bonding, which are essential for understanding molecular interactions and designing new materials (Baillargeon et al., 2017).

Catalytic Reactions

It is involved in Rhodium(I)-catalyzed nucleophilic ring-opening reactions. These reactions are crucial for the synthesis of highly functionalized hexahydro-1H-indol-2(3H)-one derivatives, which have applications in pharmaceuticals and agrochemicals (Padwa & Wang, 2006).

properties

IUPAC Name

tert-butyl N-(furan-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDWSJNJRPUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(furan-2-ylmethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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